molecular formula C8H7NO2 B1312819 2-Hydroxy-4-methoxybenzonitrile CAS No. 39835-11-5

2-Hydroxy-4-methoxybenzonitrile

Cat. No. B1312819
CAS RN: 39835-11-5
M. Wt: 149.15 g/mol
InChI Key: FDRYADKKCJHYJU-UHFFFAOYSA-N
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Patent
US07132421B2

Procedure details

A mixture of the 2-hydroxy-4-methoxybenzaldehyde (20 g, 128.8 mmol), sodium acetate (35.05 g, 257.6 mmol) and nitroethane (19 mL, 257.6 mmol) in glacial acetic acid (100 mL) was heated at gentle reflux for 12 h. The reaction mixture was then poured into ˜1000 mL of ice water (1:1 ratio of ice and water). The product was extracted with ethyl acetate (3×200 mL). The organic extracts were washed with sodium bicarbonate solution until the aqueous layer had pH ˜8. The organic layers were then dried over anhydrous magnesium sulfate and concentrated in vacuo to afford 2-hydroxy-4-methoxy-benzonitrile as a yellow oil (16.5 g, 86%). It was used without further purification.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
35.05 g
Type
reactant
Reaction Step One
Name
nitroethane
Quantity
19 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
1000 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[C:8]([O:10][CH3:11])[CH:7]=[CH:6][C:3]=1[CH:4]=O.C([O-])(=O)C.[Na+].[N+:17](CC)([O-])=O>C(O)(=O)C>[OH:1][C:2]1[CH:9]=[C:8]([O:10][CH3:11])[CH:7]=[CH:6][C:3]=1[C:4]#[N:17] |f:1.2|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
OC1=C(C=O)C=CC(=C1)OC
Name
Quantity
35.05 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
nitroethane
Quantity
19 mL
Type
reactant
Smiles
[N+](=O)([O-])CC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
ice water
Quantity
1000 mL
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at gentle reflux for 12 h
Duration
12 h
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with ethyl acetate (3×200 mL)
WASH
Type
WASH
Details
The organic extracts were washed with sodium bicarbonate solution until the aqueous layer
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were then dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C#N)C=CC(=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 16.5 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.